Pimitespib Pimitespib TAS-116 is under investigation in clinical trial NCT02965885 (A Study of TAS-116 in Patients With Solid Tumors).
Pimitespib is a specific inhibitor of heat shock protein 90 (Hsp90) subtypes alpha and beta, with potential antineoplastic and chemo/radiosensitizing activities. Upon oral administration, pimitespib specifically binds to and inhibits the activity of Hsp90 alpha and beta; this results in the proteasomal degradation of oncogenic client proteins, which inhibits client protein dependent-signaling, induces apoptosis, and inhibits the proliferation of cells overexpressing HSP90alpha/beta. Hsp90, a family of molecular chaperone proteins that are upregulated in a variety of tumor cells, plays a key role in the conformational maturation, stability, and function of "client" proteins within the cell,; many of which are involved in signal transduction, cell cycle regulation and apoptosis, including kinases, cell-cycle regulators, transcription factors and hormone receptors. As TAS-116 selectively inhibits cytosolic HSP90alpha and beta only and does not inhibit HSP90 paralogs, such as endoplasmic reticulum GRP94 or mitochondrial TRAP1, this agent may have less off-target toxicity as compared to non-selective HSP90 inhibitors.
TAS-116 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Brand Name: Vulcanchem
CAS No.: 1260533-36-5
VCID: VC0544583
InChI: InChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34)
SMILES: Array
Molecular Formula: C25H26N8O
Molecular Weight: 454.5 g/mol

Pimitespib

CAS No.: 1260533-36-5

Cat. No.: VC0544583

Molecular Formula: C25H26N8O

Molecular Weight: 454.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pimitespib - 1260533-36-5

Specification

CAS No. 1260533-36-5
Molecular Formula C25H26N8O
Molecular Weight 454.5 g/mol
IUPAC Name 3-ethyl-4-[4-[4-(1-methylpyrazol-4-yl)imidazol-1-yl]-3-propan-2-ylpyrazolo[3,4-b]pyridin-1-yl]benzamide
Standard InChI InChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34)
Standard InChI Key NVVPMZUGELHVMH-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C
Appearance Solid powder

Introduction

Chemical Structure and Mechanism of Action

TAS-116 exhibits a unique binding mechanism that contributes to its selectivity and efficacy. Structural analyses of TAS-116 reveal that it interacts with multiple key regions of the HSP90 protein, including:

Binding Characteristics

The compound interacts with three critical regions of HSP90:

  • The ATP-binding pocket

  • The ATP lid region

  • The hydrophobic pocket

Co-crystal structure analysis suggests that these multiple interaction points contribute to TAS-116's selectivity profile. Unlike some HSP90 inhibitors that primarily target the ATP-binding site, TAS-116's interactions with the hydrophobic pocket of HSP90 appear to be particularly important for determining both its potency and selectivity for cytosolic HSP90 isoforms .

Competitive isothermal titration calorimetry analyses confirmed that even a small fragment of TAS-116 (identified as THS-510) can dock into the lid region and hydrophobic pockets without binding to the ATP-binding pocket. This fragment exhibited enthalpy-driven binding to HSP90α and selectively inhibited cytosolic HSP90 activity .

Preclinical Studies

Anticancer Effects

Preclinical studies have demonstrated significant anticancer activity of TAS-116 across multiple tumor types. In ATL-related cell lines, TAS-116 treatment induced apoptosis in varying proportions: approximately 50% of LMY1 cells, 30% of KOB and ST1 cells, and 10% of KK1 cells . These effects were associated with cell cycle arrest, with TAS-116 generally increasing the number of cells in the G0/G1 phase while decreasing the number in S and G2/M phases .

Anti-inflammatory Properties

Beyond its anticancer effects, TAS-116 has shown significant anti-inflammatory properties. Studies with human retinal pigment epithelial (RPE) cells demonstrated that TAS-116 at concentrations of 0.1–2.5 μM significantly reduced the secretion of pro-inflammatory cytokines IL-1β and IL-8 .

TAS-116 also prevents the activation of the NLRP3 inflammasome in human RPE cells by reducing caspase-1 activity in a concentration-dependent manner. This was confirmed using the FLICA probe FAM-YVAD-FMK, which showed that TAS-116 treatment (1.0 μM) reduced caspase-1 activation in cells exposed to inflammatory triggers .

Comparative Tolerability

A key advantage of TAS-116 appears to be its superior tolerability compared to earlier HSP90 inhibitors. When compared to geldanamycin in RPE cells, TAS-116 demonstrated a substantially better in vitro therapeutic index of 200, compared to only 4 for geldanamycin. This means that the TAS-116 concentration that reduced cell viability to below 80% was 200-fold higher than the concentration needed to achieve a 60% reduction in IL-1β secretion, indicating a much wider therapeutic window .

Clinical Development

First-in-Human Phase I Study

The clinical development of TAS-116 began with a first-in-human Phase I study initiated in Japan in April 2014, which was subsequently expanded to include patients in the United Kingdom . The study evaluated TAS-116 in patients with advanced solid tumors using three dosing regimens:

  • Once daily (QD)

  • Every other day (QOD)

  • 5 days on/2 days off schedule in 21-day cycles

The study comprised both dose escalation and dose expansion phases. In the dose escalation phase, an accelerated dose-titration design followed by a "3+3" design was employed to determine the maximum tolerated dose (MTD) .

A total of 61 patients were enrolled across study sites in Japan and the United Kingdom. The MTD was determined to be 107.5 mg/m² per day for the QD schedule and 210.7 mg/m² per day for the QOD schedule . In the expansion phase, TAS-116 was administered in a 5-days-on/2-days-off weekly schedule (QD × 5) .

The pharmacokinetic analysis revealed that systemic exposure to TAS-116 increased dose-proportionally with both QD and QOD regimens .

Phase Ib Combination Study with Nivolumab

A subsequent Phase Ib trial evaluated TAS-116 in combination with the immune checkpoint inhibitor nivolumab for colorectal cancer and other solid tumors . In this study, enrolled patients received TAS-116 monotherapy (at doses ranging from 80-160 mg orally once daily) for 2 weeks, followed by the combination with nivolumab (administered intravenously every 2 weeks at 3 mg/kg) .

The study enrolled a total of 44 patients with various cancer types:

  • Colorectal cancer (n = 29)

  • Gastric cancer (n = 8)

  • Sarcoma (n = 5)

  • Non-small cell lung cancer (n = 1)

  • Melanoma (n = 1)

Notably, 11 of these patients had previously received immune checkpoint inhibitors. No dose-limiting toxicities (DLTs) were observed at any of the tested dose levels, and TAS-116 at 160 mg was determined to be the recommended dose for future studies .

Clinical Efficacy

Solid Tumors

In the first-in-human study, encouraging preliminary antitumor activity was observed. Three patients achieved confirmed partial responses:

  • Two patients with non-small cell lung cancer

  • One patient with gastrointestinal stromal tumor (GIST)

These results supported further clinical development of TAS-116 as an HSP90 inhibitor for cancer treatment.

Combination Therapy

The Phase Ib trial of TAS-116 plus nivolumab demonstrated objective tumor responses in 6 patients:

  • 4 patients with microsatellite stable (MSS) colorectal cancer

  • 1 patient with microsatellite instability-high colorectal cancer

  • 1 patient with leiomyosarcoma

This resulted in an objective response rate of 16% in MSS colorectal cancer patients without prior exposure to immune checkpoint inhibitors . This finding is particularly significant as MSS colorectal cancers typically show limited response to immunotherapy alone.

Biomarker analysis revealed a potential mechanism for this enhanced activity: TAS-116 inhibited the activity of regulatory T cells in both peripheral blood mononuclear cells and tumor-infiltrating lymphocytes, which may contribute to improved immune response against tumors .

Molecular Mechanisms and Biological Effects

Cell Signaling Modulation

TAS-116 affects multiple cellular signaling pathways through its inhibition of HSP90. Gene expression analysis following TAS-116 treatment in ATL cell lines revealed numerous changes in gene expression patterns . Clustering analysis and upstream regulator studies identified specific pathways affected by TAS-116 treatment.

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